2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-11(14)13-6-4-10(5-7-13)8-9(2)12(15)16/h3,9-10H,1,4-8H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZZZKXGHUOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)C=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acryloyl Group: The acryloyl group is introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylpropanoic Acid Moiety: The final step involves the alkylation of the piperidine ring with a suitable alkylating agent to introduce the methylpropanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acryloyl moiety, converting it to an alcohol.
Substitution: The piperidine ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acryloyl group can participate in covalent bonding with nucleophilic sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substitutions
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.2 g/mol
- Key Features: Replaces the piperidine-acryloyl group with a methyl-pyrazole ring. The pyrazole’s aromaticity and hydrogen-bonding capacity may enhance binding to targets like kinases or receptors.
- Applications : Used in life sciences as a building block for bioactive molecules .
3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic Acid
- Molecular Formula : C11H12N4O2 (estimated)
- This could enhance solubility compared to the piperidine derivative but may reduce cell permeability.
- Synthetic Relevance: Similar propanoic acid derivatives are synthesized via condensation reactions involving aromatic amines .
Piperidine-Containing Analogues
2-Methyl-2-{4-[2-Methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid
- Molecular Formula: C19H29NO2
- Molecular Weight : 303.45 g/mol
- Key Features : Features a piperidine ring linked via a propyl chain to a phenyl group. The extended hydrophobic chain and tertiary amine may improve blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets.
Novel Opioid Antagonists with (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic Acid
Derivatives with Electron-Withdrawing Substituents
2-Methyl-3-[4-(Trifluoromethoxy)phenyl]propanoic Acid
- Molecular Formula : C11H11F3O3
- Molecular Weight : 248.2 g/mol
- Key Features : The trifluoromethoxy group introduces strong electron-withdrawing effects, increasing the carboxylic acid’s acidity (lower pKa) and improving metabolic stability.
- Applications : Versatile scaffold for agrochemicals or pharmaceuticals due to enhanced resistance to enzymatic degradation .
Imp. K(EP): (2RS)-2-(4-Formylphenyl)-propanoic Acid
- Molecular Formula : C10H10O3
- Key Features : A formyl group replaces the heterocyclic system, reducing complexity but increasing electrophilicity. Likely a synthetic intermediate or degradation product.
- Regulatory Relevance : Listed as a pharmaceutical impurity, necessitating strict control during manufacturing .
Dimethylol Propanoic Acid
- Key Features : Contains hydroxyl groups instead of aromatic or heterocyclic substituents, significantly enhancing hydrophilicity.
- Synthesis: Produced electrochemically, highlighting alternative synthetic routes for propanoic acid derivatives .
Comparative Data Table
Key Research Findings and Trends
- Pharmacological Potential: Piperidine-containing derivatives (e.g., ) show promise in CNS applications, while pyrazole and pyrimidine analogues (e.g., ) are favored for enzyme inhibition due to aromatic interactions.
- Synthetic Strategies: Electrochemical synthesis (e.g., ) and condensation reactions (e.g., ) are common for propanoic acid derivatives.
- Physicochemical Properties : Electron-withdrawing groups (e.g., trifluoromethoxy ) enhance acidity and stability, whereas hydroxyl groups (e.g., ) improve solubility.
Biological Activity
2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and an acryloyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula: C12H19NO3
- Molecular Weight: 225.29 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring: This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Acryloyl Group: The acryloyl group is introduced via acylation with acryloyl chloride in the presence of a base such as triethylamine.
- Alkylation: The final step involves alkylating the piperidine to attach the methylpropanoic acid moiety.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.
The compound is believed to exert its effects by interacting with specific molecular targets, including enzymes and receptors. The acryloyl group allows for covalent bonding with nucleophilic sites, while the hydrophobic nature of the piperidine ring may enhance binding affinity to biological targets.
In Vitro Studies
Research indicates that this compound may influence several biological pathways:
- Enzyme Modulation: It has been shown to modulate the activity of matrix metalloproteinases (MMPs), which are crucial in processes such as inflammation and tissue remodeling.
- Cytokine Response: In studies involving cytokine-stimulated cells, compounds similar to this compound have demonstrated the ability to attenuate the expression of inflammatory markers like MMP13 and ADAMTS4, suggesting a role in reducing inflammatory responses associated with conditions like osteoarthritis .
Table 1: Summary of Biological Activities
Case Study: Osteoarthritis Research
In a study screening chemical compounds for their ability to target MMPs involved in osteoarthritis, this compound was evaluated alongside other candidates. The results indicated that it significantly reduced MMP13 levels without causing cytotoxic effects, highlighting its potential as a therapeutic agent for inflammatory joint diseases .
Q & A
Q. What are the standard synthetic protocols for 2-Methyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including (1) piperidine ring functionalization, (2) acryloylation of the piperidine nitrogen, and (3) coupling with a propanoic acid derivative. Key parameters for optimization include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for acryloylation to prevent side reactions), and catalysts (e.g., DMAP for esterification). Purity is monitored via HPLC (C18 columns, acetonitrile/water gradient) .
Q. How is the structural integrity of this compound validated in synthetic batches?
Structural confirmation relies on tandem analytical techniques:
- NMR : - and -NMR identify proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm; acryloyl carbonyl at ~170 ppm).
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 267.147).
- FTIR : Carboxylic acid C=O stretch (~1700 cm) and acryloyl C=C stretch (~1630 cm) .
Q. What methods are recommended for assessing purity and identifying impurities?
Impurity profiling uses reverse-phase HPLC with UV detection (210–254 nm). Common impurities include:
- Unreacted piperidine intermediates (retention time ~5.2 min).
- Hydrolyzed acryloyl derivatives (e.g., prop-2-enoic acid, detected via spiking with reference standards). Quantification follows ICH Q3A guidelines, with limits ≤0.15% for unknown impurities .
Advanced Research Questions
Q. How do steric and electronic modifications in the piperidine or acryloyl moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Piperidine substitution : Bulky groups at C4 (e.g., ethyl vs. methyl) reduce target binding affinity due to steric hindrance (IC increases from 12 nM to 48 nM).
- Acryloyl group : Electron-withdrawing substituents enhance electrophilicity, improving covalent binding to cysteine residues (e.g., k/K = 1.2 × 10 Ms). Computational docking (AutoDock Vina) and mutagenesis studies validate these interactions .
Q. How should contradictory data in enzyme inhibition assays be resolved?
Discrepancies in IC values may arise from:
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the carboxylic acid group.
- Enzyme source : Recombinant vs. native enzymes may have post-translational modifications. Mitigation strategies:
- Standardize assay protocols (e.g., pH 7.4, 25°C).
- Use orthogonal assays (e.g., SPR for binding kinetics, LC-MS for metabolite profiling) .
Q. What strategies are effective for improving metabolic stability without compromising potency?
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester) increases logP from 1.2 to 2.8, enhancing membrane permeability.
- Isosteric replacement : Substituting the acryloyl group with a cyanoacrylamide improves resistance to glutathione-mediated cleavage (t increases from 2.1 h to 6.7 h in human microsomes). Stability is assessed via liver microsome assays (e.g., NADPH-dependent degradation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
